molecular formula C23H25NO9S B10886771 quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside

quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside

Cat. No.: B10886771
M. Wt: 491.5 g/mol
InChI Key: KQXHMDSINZTSAB-NODAHLOSSA-N
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Description

Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside is a complex organic compound that combines a quinoline moiety with a tetra-O-acetylated glucopyranoside. This compound is notable for its unique structure, which includes multiple acetyl groups and a thio linkage, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution of the acetyl groups can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes . The thio linkage and acetyl groups can interact with various enzymes, inhibiting their activity and altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside is unique due to its combination of a quinoline moiety with a tetra-O-acetylated glucopyranoside and a thio linkage. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C23H25NO9S

Molecular Weight

491.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-quinolin-8-ylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C23H25NO9S/c1-12(25)29-11-17-20(30-13(2)26)21(31-14(3)27)22(32-15(4)28)23(33-17)34-18-9-5-7-16-8-6-10-24-19(16)18/h5-10,17,20-23H,11H2,1-4H3/t17-,20-,21+,22-,23?/m1/s1

InChI Key

KQXHMDSINZTSAB-NODAHLOSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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